Pentanal, 3-methyl-2,4-dioxo- (9CI)
Description
Properties
CAS No. |
140456-89-9 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.127 |
IUPAC Name |
3-methyl-2,4-dioxopentanal |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)8)6(9)3-7/h3-4H,1-2H3 |
InChI Key |
OQYGUGGUHGKPLC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C(=O)C=O |
Synonyms |
Pentanal, 3-methyl-2,4-dioxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Formation Pathways and Oxidation Behavior
- Pentanal : Dominates early stages of lipid peroxidation, forming via β-scission of n-3 PUFA hydroperoxides . Prooxidant activity observed in mayonnaise with seaweed extracts, accelerating pentanal formation .
- Hexanal: Accumulates over time, exceeding pentanal concentrations in later oxidation stages . Linked to linoleic acid degradation and rancidity in butter and soybean oil .
- 3-Methyl-2,4-Dioxo-Pentanal: The ketone groups may stabilize the molecule, reducing volatility compared to pentanal.
Sensory and Industrial Relevance
- Pentanal : Imparts undesirable "paint-like" odors in dairy and meat products . Mitigated by vacuum packaging in beef .
- Hexanal : Critical for rancidity detection in oils; correlates linearly with sensory scores (R² > 0.9) . Exhibits unique interactions with sulfonic groups in electrochemical systems .
- 3-Methyl-2,4-Dioxo-Pentanal : Likely has a lower odor threshold due to conjugated carbonyl groups, but its sensory impact remains unstudied.
Environmental and Health Impacts
- Causes moderate skin/eye irritation.
- Hexanal: Limited ecotoxicity data; its persistence in industrial settings (e.g., herring milt hydrolysate processing) suggests stability under specific conditions .
- 3-Methyl-2,4-Dioxo-Pentanal : The ketone substituents may enhance water solubility, altering environmental partitioning. Toxicity data are absent.
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